(4-Sulfanylidene-4,5,6,7-tetrahydro-1H-cyclopenta[b]pyridin-1-yl)acetic acid
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Overview
Description
1H-Cyclopenta[b]pyridine-1-acetic acid, 4,5,6,7-tetrahydro-4-thioxo- is a heterocyclic compound that features a unique combination of a cyclopenta[b]pyridine core with a thioxo group
Preparation Methods
The synthesis of 1H-Cyclopenta[b]pyridine-1-acetic acid, 4,5,6,7-tetrahydro-4-thioxo- can be achieved through several synthetic routes. One common method involves the multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, and cyclopent-1-en-1-ylpyrrolidine . The reaction conditions typically include the use of alkylating agents and a base such as triethylamine. The reaction proceeds through the formation of intermediate compounds, which undergo intramolecular cyclization to yield the target compound.
Chemical Reactions Analysis
1H-Cyclopenta[b]pyridine-1-acetic acid, 4,5,6,7-tetrahydro-4-thioxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the thioxo group, using reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Scientific Research Applications
1H-Cyclopenta[b]pyridine-1-acetic acid, 4,5,6,7-tetrahydro-4-thioxo- has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a scaffold for designing new therapeutic agents.
Materials Science: The compound can be used in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: Its potential biological activity makes it a subject of interest in studies related to enzyme inhibition, receptor binding, and other biochemical processes.
Mechanism of Action
The mechanism of action of 1H-Cyclopenta[b]pyridine-1-acetic acid, 4,5,6,7-tetrahydro-4-thioxo- is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its thioxo group. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved in these interactions are still under investigation.
Comparison with Similar Compounds
1H-Cyclopenta[b]pyridine-1-acetic acid, 4,5,6,7-tetrahydro-4-thioxo- can be compared with other similar compounds, such as:
Cyclopenta[b]pyridine derivatives: These compounds share the cyclopenta[b]pyridine core but may have different substituents, leading to variations in their chemical and biological properties.
Thioxo compounds: Compounds with a thioxo group can exhibit similar reactivity, particularly in oxidation and reduction reactions.
The uniqueness of 1H-Cyclopenta[b]pyridine-1-acetic acid, 4,5,6,7-tetrahydro-4-thioxo- lies in its combination of the cyclopenta[b]pyridine core with the thioxo group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
101234-76-8 |
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Molecular Formula |
C10H11NO2S |
Molecular Weight |
209.27 g/mol |
IUPAC Name |
2-(4-sulfanylidene-6,7-dihydro-5H-cyclopenta[b]pyridin-1-yl)acetic acid |
InChI |
InChI=1S/C10H11NO2S/c12-10(13)6-11-5-4-9(14)7-2-1-3-8(7)11/h4-5H,1-3,6H2,(H,12,13) |
InChI Key |
HVOZESMPGJIRLF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)N(C=CC2=S)CC(=O)O |
Origin of Product |
United States |
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